molecular formula C6H7NO2S B165840 Benzenesulfonamide CAS No. 98-10-2

Benzenesulfonamide

Cat. No. B165840
CAS RN: 98-10-2
M. Wt: 157.19 g/mol
InChI Key: KHBQMWCZKVMBLN-UHFFFAOYSA-N
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Description

Benzenesulfonamide is a sulfonamide, a group of compounds that contain a sulfonamide group S-linked to a benzene ring . Many benzenesulfonamide derivatives are pharmaceuticals, as their sulfonamide moiety targets various enzymes .


Synthesis Analysis

Benzenesulfonamide analogs have been identified as kinase inhibitors possessing promising anticancer properties . In the present work, four known and two novel benzenesulfonamide derivatives were synthesized .


Molecular Structure Analysis

The molecular structure and conformational properties of benzenesulfonamide were studied by gas electron diffraction (GED) and quantum chemical methods . The calculations predict the presence of two stable conformers with the NH2 group eclipsing or staggering the SO2 group .


Chemical Reactions Analysis

A green, facile, and tunable pair electrochemical process was developed for the synthesis of new benzenesulfonamide derivatives .


Physical And Chemical Properties Analysis

Benzenesulfonamide has a molecular weight of 157.19 g/mol . Its molecular formula is C6H7NO2S .

Scientific Research Applications

Chemical Transformations and Synthesis

Benzenesulfonamides are integral in various chemical transformations. Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, serve as key intermediates in chemical synthesis. They enable the creation of diverse privileged scaffolds and facilitate unusual rearrangements (Fülöpová & Soural, 2015).

Environmental Analysis

Benzenesulfonamides, being widely used in industry and households, are classified as emerging organic pollutants. They are highly soluble in water and resist biodegradation. Their presence as ubiquitous water contaminants demands advanced analytical methods for their determination in various environmental matrices (Herrero et al., 2014).

Molecular Docking and Enzyme Inhibition

Specific benzenesulfonamide derivatives show inhibitory activities on human paraoxonase-I (hPON1), a significant enzyme in metabolic processes. These derivatives’ inhibition capabilities and their binding interactions have been studied through molecular docking, providing insights into potential therapeutic applications (Işık et al., 2019).

Molecular Structure and Conformation Studies

The molecular structure and conformational properties of benzenesulfonamide have been explored using methods like gas electron diffraction and quantum chemical calculations. Such studies aid in understanding the molecule's physical characteristics and its behavior under various conditions (Petrov et al., 2006).

Antimetastatic Activity in Cancer Research

Certain benzenesulfonamide derivatives have shown promising results as inhibitors of carbonic anhydrases, enzymes associated with tumor growth. For instance, ureido-substituted benzenesulfonamides exhibit significant inhibition of these enzymes and have been found to limit metastases in breast cancer models (Pacchiano et al., 2011).

Solubility and Dissolution Properties

Research on the solubility and dissolution properties of benzenesulfonamide in various solvents is essential for its application in chemical processes. Detailed studies on its solubility in different solvents across a range of temperatures provide valuable data for industrial applications (Li et al., 2019).

Safety And Hazards

Benzenesulfonamide is stable under normal conditions of use . Avoid contact with strong oxidizing agents and strong acids . Containers may burst if heated or pressurized . Heating to decomposition may release carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides . Avoid heat, open flames, and other potential sources of ignition .

Future Directions

A tunable pair electrochemical strategy for the synthesis of new benzenesulfonamide derivatives has been developed . This could open up new possibilities for the development of benzenesulfonamide-based pharmaceuticals.

Relevant Papers

Several papers have been published on the topic of benzenesulfonamide. For example, a paper titled “Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities” was published in the Journal of Medicinal Chemistry . Another paper titled “Sulfonamide drugs: structure, antibacterial property, toxicity, and analytical methods” was published in the Journal of Biomedical Materials Research .

properties

IUPAC Name

benzenesulfonamide
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InChI

InChI=1S/C6H7NO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KHBQMWCZKVMBLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

18522-93-5 (mono-hydrochloride salt)
Record name Benzenesulfonamide
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DSSTOX Substance ID

DTXSID1059159
Record name Benzenesulfonamide
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Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White to cream odorless crystalline powder; [Alfa Aesar MSDS]
Record name Benzenesulfonamide
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Vapor Pressure

0.000894 [mmHg]
Record name Benzenesulfonamide
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Product Name

Benzenesulfonamide

CAS RN

98-10-2
Record name Benzenesulfonamide
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Synthesis routes and methods I

Procedure details

To a solution of 28.3 g (0.1 mole) of 2-iodophenylsulfonamide in 350 ml of dimethylformamide and 100 ml of triethylamine are added 1.0 g of palladium dichloro-bis(triphenylphosphite) complex, PdCl2 [P(C6H5)3 ]2, and 0.5 g of copper(I) iodide (CuI). Gaseous propine is then introduced into this solution until the starting material is completely reacted. The reaction mixture is filtered and the residue is concentrated in vacuo and then taken up in water. The precipitate is isolated and dried. Recrystallisation from ethyl acetate/hexane yields 15.6 g (80%) of 2-propyn-1-yl)phenylsulfonamide with a melting point of 147°-149° C.
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

200 ml of aq. NH3 is cooled to −10° C. and treated with benzenesulfonylchloride (13 g, 73 mmol). The resulting mixture is stirred at this temperature for 3 h. When TLC confirmed the completion of the reaction, the reaction mixture is warmed to rt, and the resulting solid is filtered, washed with water and dried under vacuum to afford the title compound (11.1 g, 96%). LC/MS: (ES+): 158.2, (ES−): 156.2.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
96%

Synthesis routes and methods III

Procedure details

Reaction with p-tert-butylbenzenesulphonyl chloride in pyridine/toluene at room temperature yielded pure 4-tert-butyl-N-[3-(2-tetrahydropyranyloxyethoxy)-2-methoxy-phenoxy)-phenyl]-benzenesulphonamide. MS: Mt/ e=555.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
pyridine toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The title compound was prepared in accordance with the general method of Example 199(D), from N-methyl-4-(pyridin-2-yl)but-3-yn-1-amine (50 mg, 0.31 mmol) and 2-chlorobenzene-1-sulfonyl chloride (79 mg, 0.37 mmol). The crude residue was purified over silicagel chromatography (prepacked 10 g silicagel column, DCM/MeOH: from 100/0 to 98/2 as eluent) to afford 37 mg of 2-chloro-N-methyl-N-(pyridin-2-yl)but-3-ynyl)benzenesulfonamide as a brown oil (Yield: 35%).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
79 mg
Type
reactant
Reaction Step One
Yield
35%

Synthesis routes and methods V

Procedure details

4-[5-(4-[Methylthio]phenyl)-3-(difluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (0.5 g, 1.27 mmol) was dissolved in methylene chloride (30 mL) and cooled to 0° C. To this solution was added m-chloroperoxybenzoic acid (MCPBA) (60%, 0.77 g, 2.7 mmol) and the solution was allowed to warm to room temperature while stirring for 18 hours. A solution of Na2S2O5 (2 g) in H2O (25 mL) was added to the reaction mixture and the solution stirred vigorously for 0.5 hour. The layers were separated and the organic layer was washed with saturated NaHCO3 (30 mL) and brine (30 mL), dried over Na2SO4 and concentrated to yield 4-[5-4-[methylsulfonyl]phenyl)-3-(difluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide as a white solid, 0.22 g, 40%, mp=209°-210° C.
Name
4-[5-(4-[Methylthio]phenyl)-3-(difluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step Two
[Compound]
Name
Na2S2O5
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33,400
Citations
A Angeli, D Tanini, TS Peat… - ACS medicinal …, 2017 - ACS Publications
A series of benzenesulfonamides bearing selenourea moieties was obtained considering the ureido-sulfonamide SLC-0111, in Phase I clinical trials as antitumor agent, as a lead …
Number of citations: 62 pubs.acs.org
BT Gowda, R Nayak, J Kožíšek, M Tokarčík… - … Section E: Structure …, 2007 - scripts.iucr.org
The structure of the title compound (BSA), C6H7NO2S, closely resembles those of other aryl sulfonamides. The geometric parameters in BSA are similar except for some difference in …
Number of citations: 22 scripts.iucr.org
P Taslimi, M Işık, F Türkan, M Durgun… - Journal of …, 2021 - Taylor & Francis
Sulfonamide derivatives exhibit a wide biological activity and can function as potential medical molecules in the development of a drug. Studies have reported that the compounds have …
Number of citations: 74 www.tandfonline.com
PA Suchetan, BT Gowda, S Foro… - … Section E: Structure …, 2009 - scripts.iucr.org
In the crystal structure of the title compound, C13H10ClNO3S, the conformation of the N—H bond in the C—SO2—NH—C(O) segment is anti to the C=O bond. The dihedral angle …
Number of citations: 14 scripts.iucr.org
BT Loughrey, ML Williams, PC Healy - … Crystallographica Section E …, 2009 - scripts.iucr.org
The title compound, C13H12N2O2S, formed by Schiff base condensation of benzaldehyde with sulfanilamide, crystallizes as discrete molecular species linked by N—H⋯N and N—H⋯…
Number of citations: 22 scripts.iucr.org
AM Fahim, MA Shalaby - Journal of Molecular Structure, 2019 - Elsevier
The reaction of N-(4-acetylphenyl)benzene sulphonamide derivatives 3a and 3b with N,N dimethyl formamide dimethyl acetal (DMF-DMA) afford acryloyl(phenyl)benzenesulfonamide …
Number of citations: 52 www.sciencedirect.com
MS Al-Said, MM Ghorab, MS Al-Dosari… - European journal of …, 2011 - Elsevier
Inhibition of carbonic anhydrase isozymes has been found to have a role in the treatment of cancer. Several sulfonamide compounds bearing an aromatic or a heteroaromatic ring were …
Number of citations: 102 www.sciencedirect.com
L Bouissane, S El Kazzouli, S Léonce, B Pfeiffer… - Bioorganic & medicinal …, 2006 - Elsevier
We herein describe a new synthesis of N-(7-indazolyl)benzenesulfonamide derivatives. These compounds were evaluated for their antiproliferative activities toward L1210 murine …
Number of citations: 145 www.sciencedirect.com
BT Gowda, S Foro, KS Babitha… - … Section E: Structure …, 2008 - scripts.iucr.org
… the crystal structure of the title compound, C14H15NO2S, the N—H bond is trans to one of the S=O double bonds, similar to what is observed in N-(2-methylphenyl)benzenesulfonamide …
Number of citations: 14 scripts.iucr.org
J Fulp, L He, S Toldo, Y Jiang, A Boice… - Journal of medicinal …, 2018 - ACS Publications
NLRP3 inflammasome plays critical roles in a variety of human diseases and represents a promising drug target. In this study, we established the in vivo functional activities of JC124, a …
Number of citations: 85 pubs.acs.org

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